molecular formula C26H33N3O3 B11466974 N-(phenylcarbonyl)glycyl-N-cyclohexyl-N~2~-phenylisovalinamide

N-(phenylcarbonyl)glycyl-N-cyclohexyl-N~2~-phenylisovalinamide

Cat. No.: B11466974
M. Wt: 435.6 g/mol
InChI Key: NZXRZSKINBBVLS-UHFFFAOYSA-N
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Description

N-(phenylcarbonyl)glycyl-N-cyclohexyl-N~2~-phenylisovalinamide is a complex organic compound with a unique structure that combines elements of phenylcarbonyl, glycyl, cyclohexyl, and phenylisovalinamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(phenylcarbonyl)glycyl-N-cyclohexyl-N~2~-phenylisovalinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of phenylcarbonyl chloride with glycine to form N-(phenylcarbonyl)glycine. This intermediate is then reacted with cyclohexylamine and phenylisovalinamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(phenylcarbonyl)glycyl-N-cyclohexyl-N~2~-phenylisovalinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(phenylcarbonyl)glycyl-N-cyclohexyl-N~2~-phenylisovalinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(phenylcarbonyl)glycyl-N-cyclohexyl-N~2~-phenylisovalinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(phenylcarbonyl)glycyl-N-cyclohexyl-N~2~-phenylisovalinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C26H33N3O3

Molecular Weight

435.6 g/mol

IUPAC Name

N-[2-(N-[1-(cyclohexylamino)-2-methyl-1-oxobutan-2-yl]anilino)-2-oxoethyl]benzamide

InChI

InChI=1S/C26H33N3O3/c1-3-26(2,25(32)28-21-15-9-5-10-16-21)29(22-17-11-6-12-18-22)23(30)19-27-24(31)20-13-7-4-8-14-20/h4,6-8,11-14,17-18,21H,3,5,9-10,15-16,19H2,1-2H3,(H,27,31)(H,28,32)

InChI Key

NZXRZSKINBBVLS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)NC1CCCCC1)N(C2=CC=CC=C2)C(=O)CNC(=O)C3=CC=CC=C3

Origin of Product

United States

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